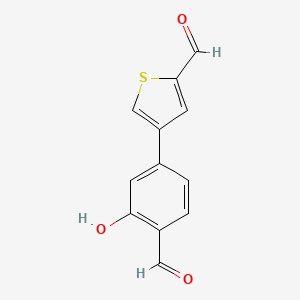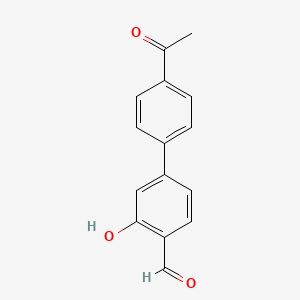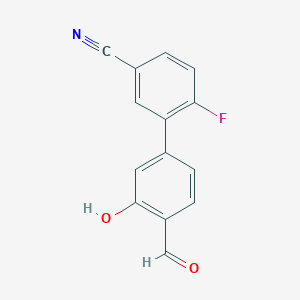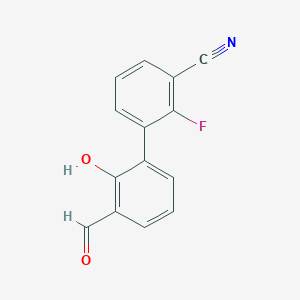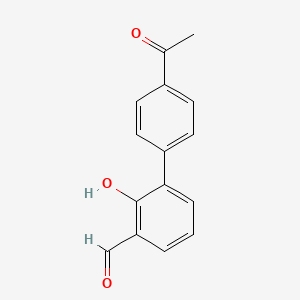
5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% (5-CF-2FP) is a chemical compound with a molecular weight of 238.20 g/mol. This compound is a member of the phenol family, and is composed of three main components: a phenol group, a formyl group, and a cyano group. 5-CF-2FP has been used for a variety of scientific laboratory experiments and research, and has been found to have several biochemical and physiological effects.
Applications De Recherche Scientifique
5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including the synthesis of other compounds, catalytic reactions, and the study of biochemical and physiological effects. The compound has also been used as a fluorescent probe for the detection of biomolecules, and as a reagent for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% is not fully understood, however, it is believed that the cyano group is responsible for the majority of the compound's biochemical and physiological effects. It is believed that the cyano group binds to proteins and other biomolecules, which leads to a change in the structure and function of the protein or biomolecule. The formyl group is also believed to be involved in the compound's biochemical and physiological effects, as it is believed to interact with the cyano group, leading to a change in the structure and function of the protein or biomolecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% are not fully understood, however, it is believed that the cyano group is responsible for the majority of the compound's biochemical and physiological effects. Studies have shown that 5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% has an inhibitory effect on the activity of enzymes, as well as on the growth and proliferation of cells. In addition, the compound has been found to have an anti-inflammatory effect, and has been shown to reduce the levels of certain inflammatory mediators, such as cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% for laboratory experiments include its availability, low cost, and ease of synthesis. The compound is also relatively stable, and can be stored for long periods of time without degradation. However, the compound has a limited solubility in water, and can be difficult to dissolve in aqueous solutions. In addition, the compound has a relatively low melting point, and can be difficult to handle in laboratory experiments.
Orientations Futures
The future directions for 5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. In addition, further research is needed to determine the exact mechanism of action of the compound, and to develop new and improved methods for synthesizing the compound. Finally, further research is needed to determine the optimal dosage for the compound, and to develop new and improved methods for its delivery.
Méthodes De Synthèse
5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% is synthesized through a condensation reaction between 3-cyano-2-fluorophenol and formaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is a white solid. The product is then purified by recrystallization, and the purity is determined by the melting point.
Propriétés
IUPAC Name |
2-fluoro-3-(4-formyl-3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-14-10(7-16)2-1-3-12(14)9-4-5-11(8-17)13(18)6-9/h1-6,8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQGZVNTFJKCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C=O)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685146 |
Source


|
| Record name | 2-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyano-2-fluorophenyl)-2-formylphenol | |
CAS RN |
1261994-94-8 |
Source


|
| Record name | 2-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

